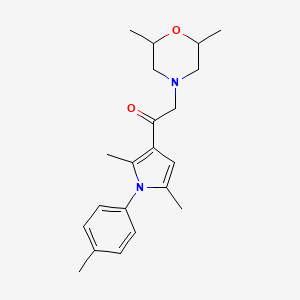

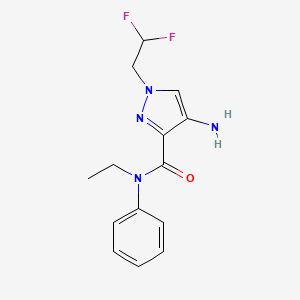

![molecular formula C8H12O3 B2532584 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2168063-53-2](/img/structure/B2532584.png)

6-Oxabicyclo[3.2.1]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is a compound that can be synthesized through multi-component coupling reactions. This compound is of interest due to its potential as a precursor to various arenes, cage molecules, and natural products. The synthesis of related bicyclic compounds has been explored through the reaction of aldehydes, amides, and maleic anhydride, which suggests a possible pathway for the synthesis of this compound as well .

Synthesis Analysis

The synthesis of related 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids involves a one-pot protocol that starts with a three-component coupling reaction. This reaction combines two molecules of aldehyde with an amide to form a 1-acylamino-1,3-butadiene derivative. This intermediate then undergoes a Diels–Alder addition with maleic anhydride. A subsequent thermic rearrangement yields the bicyclic target compounds. This method is noted for its efficiency and higher yields compared to standard multi-step sequences, due to the selective in situ trapping of one acylamino diene isomer .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-oxa-2-azabicyclo[3.3.0]octanes, has been characterized using X-ray diffraction analysis. This analysis confirms the presence of functional groups that allow for specific reactions at designated carbon atoms within the bicyclic framework. The structural analysis is crucial for understanding the reactivity and potential transformations of these compounds .

Chemical Reactions Analysis

The chemistry of 4-hydroxy derivatives of related bicyclic compounds has been explored, demonstrating their conversion into novel functionalized cyclopentanes. This indicates that the bicyclic compounds synthesized from carbohydrates can undergo further chemical transformations, which may also be applicable to this compound derivatives. The ability to perform specific reactions at C-4 and C-8 positions within the bicyclic structure opens up possibilities for the synthesis of a wide range of functionalized carbocycles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound itself are not detailed in the provided papers, the synthesis and structural characterization of related compounds provide insights into the properties that can be expected. The presence of functional groups and the bicyclic structure suggest that these compounds may exhibit unique reactivity patterns, solubility characteristics, and stability profiles. The ability to introduce various substituents through chemical reactions further implies that the physical and chemical properties of these compounds can be finely tuned for specific applications .

Aplicaciones Científicas De Investigación

Supramolecular Aggregation

Research has explored the crystal structures of derivatives of 6-oxabicyclo[3.2.1]octane-1-carboxylic acid, revealing how their conformations affect supramolecular structures. For example, 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid forms a one-dimensional structure, while 1-(hydroxymethyl)-7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid creates a two-dimensional structure through hydrogen bonds (Foces-Foces et al., 2005).

Synthesis of Bioactive Compounds

The oxabicyclo[3.2.1]octane framework is key in synthesizing many biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate series compounds. Its utility in creating pyran or furan series compounds is significant (Ievlev et al., 2016).

Molecular Conformation in Supramolecular Structure

Research on 7,7-dialkyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid amide derivatives has revealed how the conformation of hydroxyl and N-alkylamide substituents correlates with interactions in two- and three-dimensional hydrogen-bonding networks. This insight is pivotal for crystal engineering studies (Foces-Foces et al., 2007).

Efficient Synthesis Routes

Advancements have been made in the efficient synthesis of stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which hold promise for evaluating biological activity on GABA receptors (Gelmi et al., 2007).

Development of Synthetic Intermediates

8-Oxabicyclo[3.2.1]octanes have been identified as useful synthetic intermediates for transforming through ring-opening processes into various compounds featuring multiple stereogenic centers. This application is crucial for creating monocyclic or linear compounds (Snieckus & Richardson, 2018).

Synthesis of Constrained Amino Acids

Research includes the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids with potential in developing constrained analogues (Caputo et al., 2006).

Propiedades

IUPAC Name |

6-oxabicyclo[3.2.1]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNBPCWKXEQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the impact of the hydroxymethyl group conformation on the supramolecular structure of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives?

A: The conformation of the hydroxymethyl group, whether anti or gauche, significantly influences the dimensionality of the supramolecular structures formed through O-H...O hydrogen bonds. [, ] For instance, in 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, the anti conformation leads to the formation of one-dimensional step-ladder structures. [] Conversely, in 1-(hydroxymethyl)-7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, the gauche conformation results in a two-dimensional structure characterized by carboxylic acid dimers connected by hydroxyl-to-ether contacts. []

Q2: How does the introduction of alkenyl or alkynyl groups affect the structure of this compound derivatives?

A: Replacing the ethyl groups in 7,7-diethyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid with unsaturated alkenyl or alkynyl groups can significantly alter both the molecular structure and hydrogen-bonding patterns. [] While substituting a single ethyl group with a vinyl group shows minimal impact, replacing both ethyl groups with vinyl or acetylene appendages leads to more substantial changes in molecular structure and results in different hydrogen-bonding motifs. []

Q3: What is the role of N-alkylamide substituents in the supramolecular organization of this compound derivatives?

A: Introducing N-alkylamide substituents in axial positions, along with the hydroxymethyl group, can lead to the formation of diverse two- and three-dimensional hydrogen-bonding networks. [] These networks often utilize a dimeric substructure as a supramolecular synthon, highlighting the potential for crystal engineering using these derivatives. []

Q4: Are there any analytical techniques used to characterize the structure of these compounds?

A: X-ray crystallography has been extensively employed to determine the solid-state structures of various this compound derivatives. [, , , ] This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, ultimately elucidating the conformation and intermolecular interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

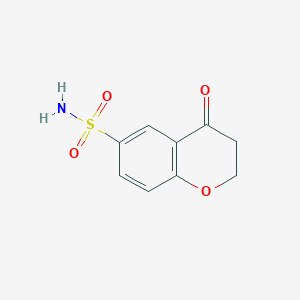

![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)

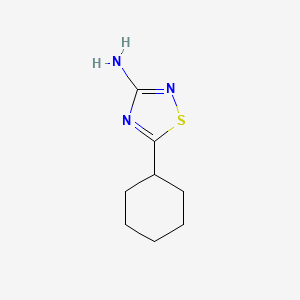

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

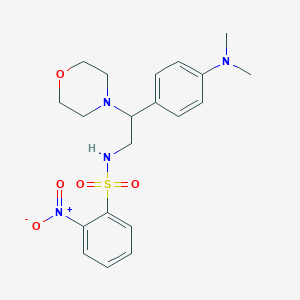

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

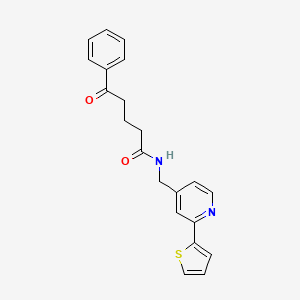

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

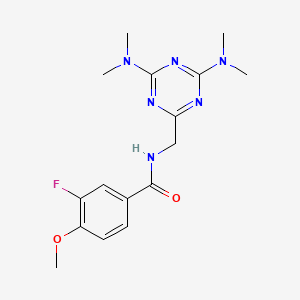

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)